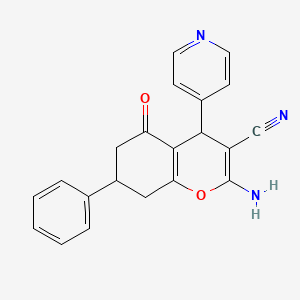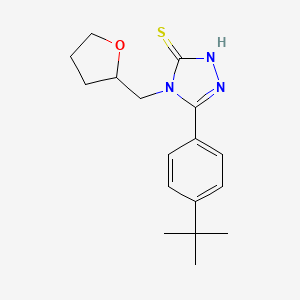![molecular formula C19H15N3O5 B4084139 N-[4-(acetylamino)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B4084139.png)
N-[4-(acetylamino)phenyl]-5-(4-nitrophenyl)-2-furamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-5-(4-nitrophenyl)-2-furamide, commonly known as ANF, is a synthetic compound that belongs to the class of furan-based compounds. ANF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of ANF is not fully understood. However, studies have suggested that ANF may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. ANF has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
ANF has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that ANF inhibits the activity of COX-2, resulting in a decrease in the production of prostaglandins, which are involved in the inflammatory response. ANF has also been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using a multistep process. ANF is also highly soluble in organic solvents, allowing for easy preparation of solutions for use in experiments. However, ANF has some limitations, including its relatively low potency compared to other anti-inflammatory and anti-cancer drugs. ANF also has limited bioavailability, which may limit its use in vivo.
Direcciones Futuras
ANF has several potential future directions for research. One possible direction is the development of more potent analogs of ANF for use in the treatment of inflammatory diseases and cancer. Another direction is the study of the mechanism of action of ANF to better understand its effects on COX-2 and cancer cells. Additionally, ANF may have potential applications in the development of fluorescent probes for the detection of other protein aggregates associated with neurodegenerative diseases.
Aplicaciones Científicas De Investigación
ANF has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, ANF has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of inflammatory diseases. ANF has also been shown to possess anti-cancer properties, making it a promising compound for cancer research.
In biological research, ANF has been used as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ANF has also been used as a tool for the study of protein-ligand interactions and protein conformational changes.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-5-(4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-12(23)20-14-4-6-15(7-5-14)21-19(24)18-11-10-17(27-18)13-2-8-16(9-3-13)22(25)26/h2-11H,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNPQGKAHFOYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4084057.png)

![2-[1-(3-phenylpropyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4084074.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B4084093.png)
![3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4084101.png)
![10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4084108.png)

![ethyl 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4084118.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-pyrimidinyl)-1-piperazinecarbothioamide](/img/structure/B4084123.png)
![7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4084134.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide](/img/structure/B4084142.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride](/img/structure/B4084145.png)
![dimethyl 5-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}isophthalate](/img/structure/B4084151.png)